
(Z)-2-Cyano-N-(4-ethylphenyl)-3-pyridin-3-ylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-Cyano-N-(4-ethylphenyl)-3-pyridin-3-ylprop-2-enamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies.
Scientific Research Applications
Metal–Organic Frameworks
One application of cyano and pyridinyl compounds is in the development of metal–organic frameworks (MOFs). A study by (Sun et al., 2012) focused on carboxylate-assisted ethylamide metal–organic frameworks. These frameworks are synthesized with various metal ions and demonstrate unique structural and luminescent properties.
Antimicrobial Activity
Compounds with cyano and pyridinyl groups have been investigated for their antimicrobial activities. (Gad-Elkareem et al., 2011) reported the synthesis of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, demonstrating their potential as antimicrobial agents.
Synthesis of Pyrrolidines
Cyano and pyridinyl functional groups are also utilized in the synthesis of pyrrolidines. (Revial et al., 2000) detailed the Michael reaction of chiral secondary enaminoesters with 2-substituted nitroethylenes, leading to pyrrolidines with high diastereoselectivity.
Histone Deacetylase Inhibition
Another significant application is in the field of histone deacetylase (HDAC) inhibition. (Zhou et al., 2008) described the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound with selective HDAC inhibition properties, showing promise as an anticancer drug.
Potassium Channel Openers
Compounds with cyano and pyridinyl groups have been explored as potassium channel openers. (Brown et al., 1993) synthesized derivatives of pyridin-3-ylcyclohexanecarbothioic acid methylamide, showing potential as antihypertensive and antianginal agents.
Fluorescent Compounds Synthesis
These groups are also useful in synthesizing fluorescent compounds. (Sokolova et al., 2020) developed a microwave-assisted synthesis of fluorescent pyrido[2,3-b]indolizines, highlighting their green light emission with high fluorescence quantum yields.
Anti-Inflammatory and Antimicrobial Properties
The anti-inflammatory and antimicrobial properties of such compounds have also been studied. (Ahmed, 2017) discussed the reaction of enaminones with various nucleophiles, leading to compounds with significant anti-inflammatory and antimicrobial effects.
Heat-Resistant Polymeric Materials
Cyano and pyridinyl containing polymers have applications in creating heat-resistant materials. (Yu et al., 2009) synthesized soluble and curable poly(phthalazinone ether amide)s with terminal cyano groups, demonstrating their potential as processable and heat-resistant polymeric materials.
properties
IUPAC Name |
(Z)-2-cyano-N-(4-ethylphenyl)-3-pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-2-13-5-7-16(8-6-13)20-17(21)15(11-18)10-14-4-3-9-19-12-14/h3-10,12H,2H2,1H3,(H,20,21)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISKXUZGJCABOT-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=CC2=CN=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)/C(=C\C2=CN=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(4-ethylphenyl)-3-(pyridin-3-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Nitrophenoxy)methyl]benzotriazole](/img/structure/B2945066.png)
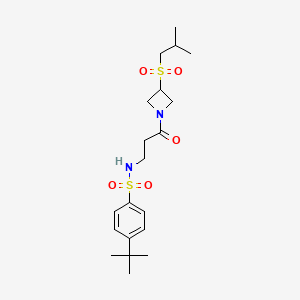
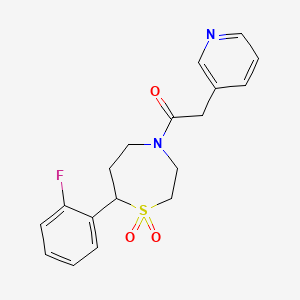
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2,2-diethoxyethyl)oxamide](/img/structure/B2945070.png)

![tert-butyl N-[(3R)-5,5-dimethyl-3-piperidyl]carbamate](/img/structure/B2945073.png)
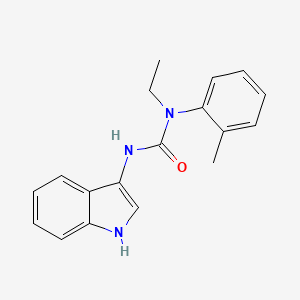
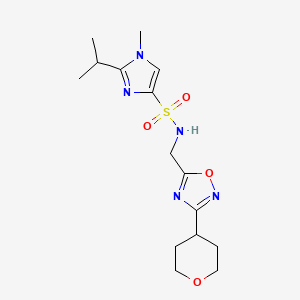
![methyl 6-chloro-2-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2945079.png)
![N-(3-acetylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2945080.png)
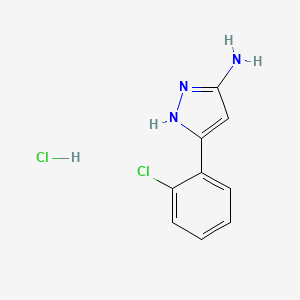
![(2Z)-3-({6-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]pyridin-3-yl}carbamoyl)prop-2-enoic acid](/img/structure/B2945084.png)

![2-Amino-6-benzyl-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2945086.png)